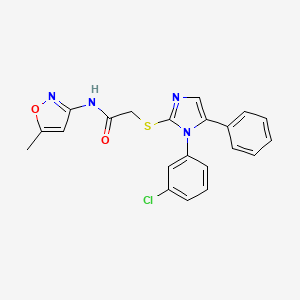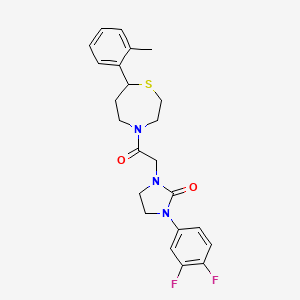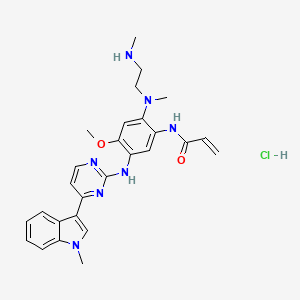
Ethyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate, also known as EF-24, is a synthetic compound that belongs to the class of quinoline-carboxylates. It has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In
Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
This compound has been explored for its potential in creating new antimicrobial agents. The presence of the 3-fluorophenyl group is significant as fluorinated compounds often exhibit unique biological activities due to their electrostatic and steric effects . Researchers have synthesized derivatives and tested their antibacterial and antifungal activities, with some showing moderate activity against Candida species . This suggests potential use in developing treatments for infectious diseases, especially with the rise of drug-resistant strains of bacteria and fungi.
Biotechnology: Enzyme Inhibition
In biotechnological research, the compound’s derivatives have been used to study enzyme inhibition. Molecular docking studies have been conducted to understand the mechanism of antibacterial and antifungal activity by testing the synthesized compounds against enzymes like topoisomerase IV and dihydrofolate reductase . These studies are crucial for designing inhibitors that can be used to treat diseases caused by pathogenic microorganisms.
Pharmacology: Drug Development
The compound has pharmacological significance due to its structure which is related to isoquinoline derivatives. Isoquinolines are known for their various bioactivities and are used in pharmaceuticals . The fluorinated derivatives, such as the one , are particularly interesting because fluorine atoms can often enhance the bioactivity and stability of pharmaceutical compounds .
Organic Chemistry: Synthesis of Heterocycles
In organic chemistry, the compound is valuable for the synthesis of heterocyclic compounds. The fluorophenyl group can influence the reactivity and properties of the synthesized molecules. Such compounds are important in the development of new materials and pharmaceuticals due to their diverse biological activities .
Materials Science: Light-Emitting Properties
Fluorinated compounds, including those with isoquinoline structures, are investigated for their light-emitting properties. These properties are essential for the development of organic light-emitting diodes (OLEDs) and other materials that require specific luminescent characteristics . The compound’s derivatives could contribute to advancements in materials science, particularly in creating components for electronic devices.
Chemical Biology: Study of Cell Lines
The compound’s derivatives have been used to study their effects on cell lines to check for cytotoxicity . This is an important step in drug development to ensure that new compounds do not have toxic effects on human cells. Such studies help in understanding the safety profile of new medicinal compounds before they are further developed into clinical drugs.
properties
IUPAC Name |
ethyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c1-2-32-26(31)18-11-12-22-21(13-18)24(15-23(29-22)17-7-4-3-5-8-17)33-16-25(30)28-20-10-6-9-19(27)14-20/h3-15H,2,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEFFSILLUNYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2772544.png)
![2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride](/img/structure/B2772545.png)

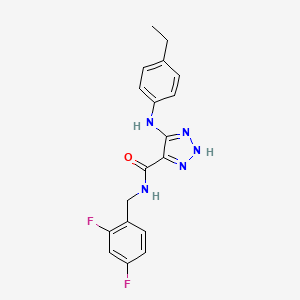
![Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772550.png)
![{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2772553.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2772556.png)
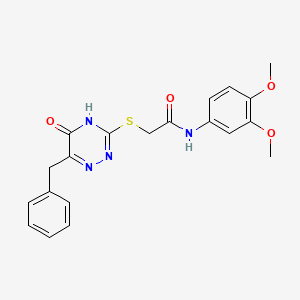
![(6-Methoxypyridin-3-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2772561.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2772562.png)
